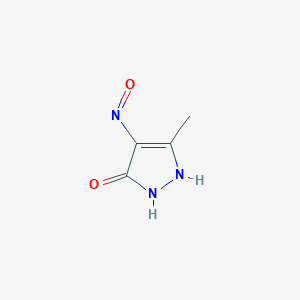
5-Methyl-4-nitroso-1,2-dihydropyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-4-nitroso-1,2-dihydropyrazol-3-one (MNPD) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. MNPD is a yellow crystalline powder that is soluble in water and organic solvents. This compound has been synthesized using various methods and has shown promising results in various scientific studies.
Mécanisme D'action
The mechanism of action of 5-Methyl-4-nitroso-1,2-dihydropyrazol-3-one is not well understood. However, studies have suggested that 5-Methyl-4-nitroso-1,2-dihydropyrazol-3-one may act as a lysosomal membrane permeabilization agent, leading to lysosomal rupture and subsequent cell death. 5-Methyl-4-nitroso-1,2-dihydropyrazol-3-one has also been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anti-cancer agent.
Effets Biochimiques Et Physiologiques
5-Methyl-4-nitroso-1,2-dihydropyrazol-3-one has been shown to have several biochemical and physiological effects. Studies have reported that 5-Methyl-4-nitroso-1,2-dihydropyrazol-3-one can induce lysosomal membrane permeabilization, leading to the release of lysosomal enzymes and subsequent cell death. 5-Methyl-4-nitroso-1,2-dihydropyrazol-3-one has also been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
5-Methyl-4-nitroso-1,2-dihydropyrazol-3-one has several advantages for lab experiments. It is a fluorescent probe that can selectively label lysosomes in live cells, making it a useful tool for studying lysosomal biology. 5-Methyl-4-nitroso-1,2-dihydropyrazol-3-one is also a potent inducer of lysosomal membrane permeabilization, making it a useful tool for studying cell death mechanisms. However, 5-Methyl-4-nitroso-1,2-dihydropyrazol-3-one has some limitations, including its potential toxicity and limited solubility in water.
Orientations Futures
There are several future directions for research on 5-Methyl-4-nitroso-1,2-dihydropyrazol-3-one. One potential direction is to investigate the mechanism of action of 5-Methyl-4-nitroso-1,2-dihydropyrazol-3-one in more detail. Another direction is to explore the potential applications of 5-Methyl-4-nitroso-1,2-dihydropyrazol-3-one in cancer therapy. 5-Methyl-4-nitroso-1,2-dihydropyrazol-3-one has been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anti-cancer agent. Further studies are needed to investigate the efficacy and safety of 5-Methyl-4-nitroso-1,2-dihydropyrazol-3-one as an anti-cancer agent. Additionally, 5-Methyl-4-nitroso-1,2-dihydropyrazol-3-one has potential applications in the field of bioimaging, and further studies are needed to explore its use as a fluorescent probe for detecting ROS in live cells.
Méthodes De Synthèse
5-Methyl-4-nitroso-1,2-dihydropyrazol-3-one can be synthesized using different methods, including the reaction of 4-nitroso-1,2,3-triazole with methylhydrazine, followed by the addition of acetic acid and sodium acetate. Another method involves the reaction of 4-nitroso-1,2,3-triazole with methylhydrazine in the presence of a copper catalyst. Both methods have been reported to yield high-quality 5-Methyl-4-nitroso-1,2-dihydropyrazol-3-one.
Applications De Recherche Scientifique
5-Methyl-4-nitroso-1,2-dihydropyrazol-3-one has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of 5-Methyl-4-nitroso-1,2-dihydropyrazol-3-one is in the field of bioimaging. 5-Methyl-4-nitroso-1,2-dihydropyrazol-3-one has been shown to selectively label lysosomes in live cells, making it a useful tool for studying lysosomal biology. 5-Methyl-4-nitroso-1,2-dihydropyrazol-3-one has also been used as a fluorescent probe for detecting reactive oxygen species (ROS) in live cells.
Propriétés
Numéro CAS |
147738-85-0 |
|---|---|
Nom du produit |
5-Methyl-4-nitroso-1,2-dihydropyrazol-3-one |
Formule moléculaire |
C4H5N3O2 |
Poids moléculaire |
127.1 g/mol |
Nom IUPAC |
5-methyl-4-nitroso-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C4H5N3O2/c1-2-3(7-9)4(8)6-5-2/h1H3,(H2,5,6,8) |
Clé InChI |
CIKULXAROZVBEF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)NN1)N=O |
SMILES canonique |
CC1=C(C(=O)NN1)N=O |
Autres numéros CAS |
6386-15-8 |
Synonymes |
4H-Pyrazol-4-one,3-hydroxy-5-methyl-,oxime(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



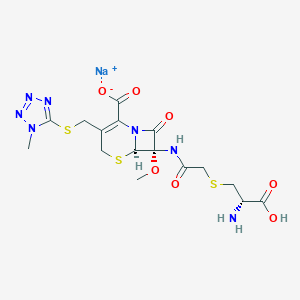

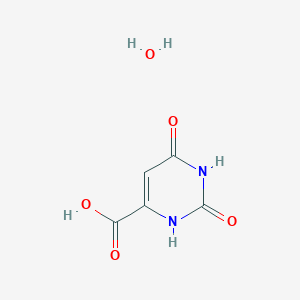

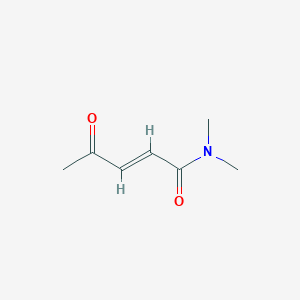

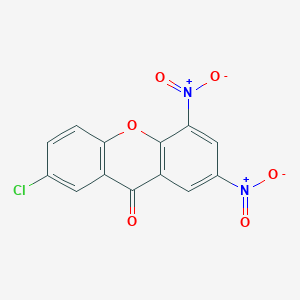



![Imidazo[1,2-b]pyridazine](/img/structure/B131497.png)


